molecular formula C10H8N2O3 B12442677 methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate CAS No. 357263-51-5

methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate

Cat. No.: B12442677
CAS No.: 357263-51-5
M. Wt: 204.18 g/mol
InChI Key: VCJJWOALTIARTF-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable synthetic routes similar to those used in laboratory settings. These methods would need to ensure high yield and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrrolo[2,3-c]pyridine core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the core structure.

Scientific Research Applications

Methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-c]pyridine derivatives, such as:

Uniqueness

Methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate is unique due to its specific substitution pattern and the presence of an ester functional group. This structural uniqueness can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

357263-51-5

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)9(13)7-4-12-8-5-11-3-2-6(7)8/h2-5,12H,1H3

InChI Key

VCJJWOALTIARTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=CN=C2

Origin of Product

United States

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